

1-Acetylimidazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Acetylimidazole

Cat. No.: B1218180

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylimidazole is a versatile organic compound widely utilized in biochemical research and synthetic chemistry.[1][2] As an activated derivative of acetic acid and an acylated imidazole, it serves as a mild and selective acetylating agent, particularly for nucleophilic groups under gentle conditions.[3] Its unique reactivity profile makes it an invaluable tool in studying protein structure and function, specifically for the acetylation of amino groups and tyrosine residues.[4] This guide provides an in-depth overview of the core properties, structure, and key experimental applications of **1-acetylimidazole**.

Core Properties

1-Acetylimidazole is a white to beige crystalline solid at room temperature.[2] It is sensitive to moisture and readily hydrolyzes in aqueous solutions.[3] The fundamental physical and chemical properties of **1-acetylimidazole** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ N ₂ O	[4][5]
Molecular Weight	110.11 g/mol	[4][5]
Melting Point	99-105 °C	[3]
Boiling Point	~206.4 °C (estimated)	[3]
Appearance	White to beige crystalline powder	[2]
Solubility	Soluble in water (50 mg/mL), methanol, ethanol, ether, chloroform, and tetrahydrofuran.	[3]
CAS Number	2466-76-4	[5]

Molecular Structure

1-Acetylimidazole consists of a five-membered imidazole ring where one of the nitrogen atoms is bonded to an acetyl group.[4] This structural arrangement confers a high degree of reactivity to the acetyl group, making it an efficient acyl donor.

While precise, experimentally determined bond lengths and angles are available through specialized crystallographic databases such as the Cambridge Structural Database (CSD), a general representation of its structure is provided below.[6] The molecule is planar, and the acetyl group's carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the imidazole ring.

General molecular structure of **1-Acetylimidazole**.

Chemical Reactivity and Applications

Acetylation Agent

The primary application of **1-acetylimidazole** is as a selective acetylating agent.[6] It is particularly effective for the acetylation of the hydroxyl group of tyrosine residues in proteins,

which can be a valuable technique for studying enzyme mechanisms and protein structure-function relationships.[4] It also readily acetylates primary and secondary amines.

Acetylation of a tyrosine residue by **1-acetylimidazole**.

Hydrolysis

1-Acetylimidazole is susceptible to hydrolysis, breaking down into imidazole and acetic acid in the presence of water.[4] This reaction is important to consider when working with **1-acetylimidazole** in aqueous environments, as it will lead to the inactivation of the acetylating agent.

Hydrolysis of **1-acetylimidazole**.

Experimental Protocols

Synthesis of 1-Acetylimidazole

A documented method for the synthesis of **1-acetylimidazole** involves the reaction of imidazole with ketene.[7]

Materials:

- Imidazole
- Benzene (anhydrous)
- Ketene source (e.g., from a ketene lamp using acetone)
- 1-liter 3-necked flask
- Stirring apparatus
- Rotary evaporator
- Chilling bath

Procedure:

- Dissolve one mole of imidazole in 700 ml of anhydrous benzene in a thoroughly dried 1-liter 3-necked flask.
- Warm the solution to 40°C while stirring.
- Bubble ketene into the solution until one mole has been introduced.
- The resulting solution will have a slight brownish cast.
- Concentrate the solution using a rotary evaporator.
- Chill the concentrated solution to precipitate **1-acetylimidazole**.
- The product can be collected as fine needles. This method reports a yield of 93%.[\[7\]](#)
- For higher purity, the product can be recrystallized from benzene.[\[7\]](#)

Workflow for the synthesis of **1-acetylimidazole**.

Acetylation of α -Crystallin with 1-Acetylimidazole

This protocol describes the acetylation of the protein α -crystallin, targeting its tyrosine residues.
[\[2\]](#)

Materials:

- α -crystallin solution (2–3 mg/ml)
- **1-Acetylimidazole**
- 10mM Tris-HCl buffer, pH 7.5
- Sephadex G-25 column
- Spectrophotometer

Procedure:

- Prepare a solution of α -crystallin at a concentration of 2–3 mg/ml in 10mM Tris-HCl buffer, pH 7.5.
- Add **1-acetylimidazole** to the protein solution to achieve a 115-molar excess of the reagent with respect to the tyrosine residues in the protein.
- Incubate the reaction mixture at room temperature for 1 hour.
- Separate the reaction mixture from the unreacted **1-acetylimidazole** using a Sephadex G-25 column. This step also terminates the acetylation reaction.
- Pool the fractions containing the protein.
- The number of modified tyrosine side chains can be estimated by the decrease in molar absorbance at 278 nm, using a molar extinction coefficient of 1160 for the acetylated tyrosine at the same wavelength.[2]

Conclusion

1-Acetylimidazole is a valuable reagent for researchers in chemistry and biology. Its ability to selectively acetylate nucleophilic residues under mild conditions makes it particularly useful for modifying sensitive biomolecules like proteins. Understanding its basic properties, structure, and reactivity is crucial for its effective application in research and development. The experimental protocols provided in this guide offer a starting point for the synthesis and use of this important compound.

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